

SYBR Green II Concentration for Staining Polyacrylamide Gels: Application Notes and Protocols

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Compound of Interest

Compound Name: SYBR Green II

Cat. No.: B12393867

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Introduction

SYBR Green II is a highly sensitive fluorescent nucleic acid stain, particularly effective for staining single-stranded DNA (ssDNA) and RNA in polyacrylamide gels.[1][2] Its superior sensitivity and lower background fluorescence compared to traditional dyes like ethidium bromide make it an excellent choice for applications requiring precise visualization and quantification of nucleic acids.[3][4] This document provides detailed application notes and protocols for the optimal use of **SYBR Green II** for staining polyacrylamide gels.

SYBR Green II exhibits a higher quantum yield when bound to RNA and ssDNA compared to double-stranded DNA (dsDNA), making it particularly well-suited for analyzing RNA species, oligonucleotides, and single-strand conformation polymorphisms (SSCP).[1] The dye is compatible with both native and denaturing (urea) polyacrylamide gel electrophoresis (PAGE).

Key Applications

- Analysis of RNA purity and integrity
- Visualization of small RNA and microRNA
- Single-Strand Conformation Polymorphism (SSCP) analysis

- Oligonucleotide analysis
- Quantification of ssDNA and RNA in gels

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using **SYBR Green II** to stain polyacrylamide gels.

Table 1: **SYBR Green II** Stock and Working Concentrations

Parameter	Recommended Value	Notes
Stock Solution Concentration	10,000X in DMSO	Supplied by most manufacturers. Handle with care as DMSO facilitates skin absorption.
Working Dilution (Post-staining)	1:10,000	For non-denaturing and denaturing polyacrylamide/urea gels.
Staining Solution Buffer	Tris-Borate-EDTA (TBE) or Tris-Acetate-EDTA (TAE)	Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.

Table 2: Staining and Imaging Parameters for Polyacrylamide Gels

Parameter	Recommended Value	Notes
Staining Time	10 - 40 minutes	Optimal time may vary based on gel thickness and polyacrylamide percentage.
Staining Temperature	Room Temperature	
Destaining	Not required	SYBR Green II has low intrinsic fluorescence, resulting in low background.
Excitation Wavelengths (Max)	497 nm (primary), 254 nm (secondary)	Compatible with standard UV transilluminators and blue-light illuminators.
Emission Wavelength (Max)	520 nm (Green)	
Recommended Imaging Filter	SYBR Green photographic filter	Avoid using orange-red filters intended for ethidium bromide.

Table 3: Detection Sensitivity on Polyacrylamide Gels

Illumination Source	Detection Limit (per band)	Notes
254 nm epi-illumination	As low as 100 pg of RNA or ssDNA	Provides the highest sensitivity.
300 nm transillumination	Approximately 500 pg of RNA or ssDNA	More common in laboratories but offers slightly lower sensitivity.
Denaturing Gels (Urea)	~1 ng RNA (254 nm epi), ~4 ng RNA (300 nm trans)	Sensitivity is slightly reduced in denaturing gels but remains superior to ethidium bromide.

Experimental Protocols

Post-Staining Protocol for Polyacrylamide Gels

This is the recommended method for staining polyacrylamide gels with **SYBR Green II**.

Materials:

- Polyacrylamide gel post-electrophoresis
- **SYBR Green II** stock solution (10,000X in DMSO)
- Staining buffer (e.g., 1X TBE or 1X TAE, pH 7.5-8.0)
- Staining container (plastic is recommended as the dye may adsorb to glass)
- Gentle orbital shaker
- Protective gloves and lab coat

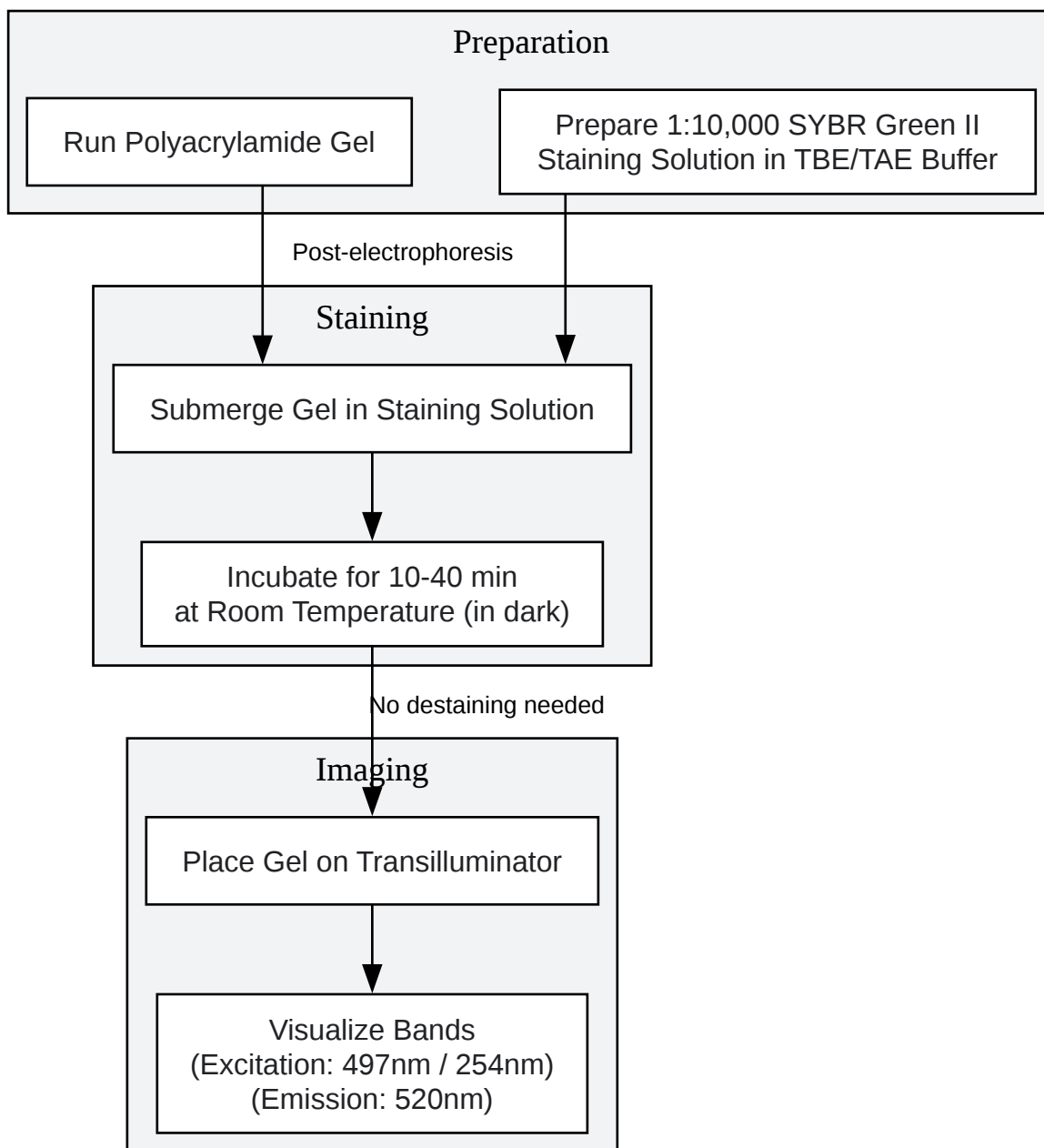
Procedure:

- Prepare Staining Solution: Dilute the 10,000X **SYBR Green II** stock solution 1:10,000 in the desired staining buffer (e.g., add 5 μ L of stock to 50 mL of 1X TBE buffer). Prepare this solution in a plastic container.
- Stain the Gel: Carefully place the polyacrylamide gel into the staining container. Add a sufficient volume of the staining solution to fully submerge the gel.
- Incubate: Place the staining container on a gentle orbital shaker and incubate for 10-40 minutes at room temperature. Protect the container from light by covering it with aluminum foil or placing it in a dark location.
- Imaging: After incubation, carefully remove the gel from the staining solution. No destaining is required. Visualize the nucleic acid bands using a UV transilluminator, blue-light transilluminator, or a laser-based gel scanner. For optimal sensitivity, use 254 nm epi-illumination and a SYBR Green photographic filter.

Notes on Denaturing Polyacrylamide Gels (Urea Gels)

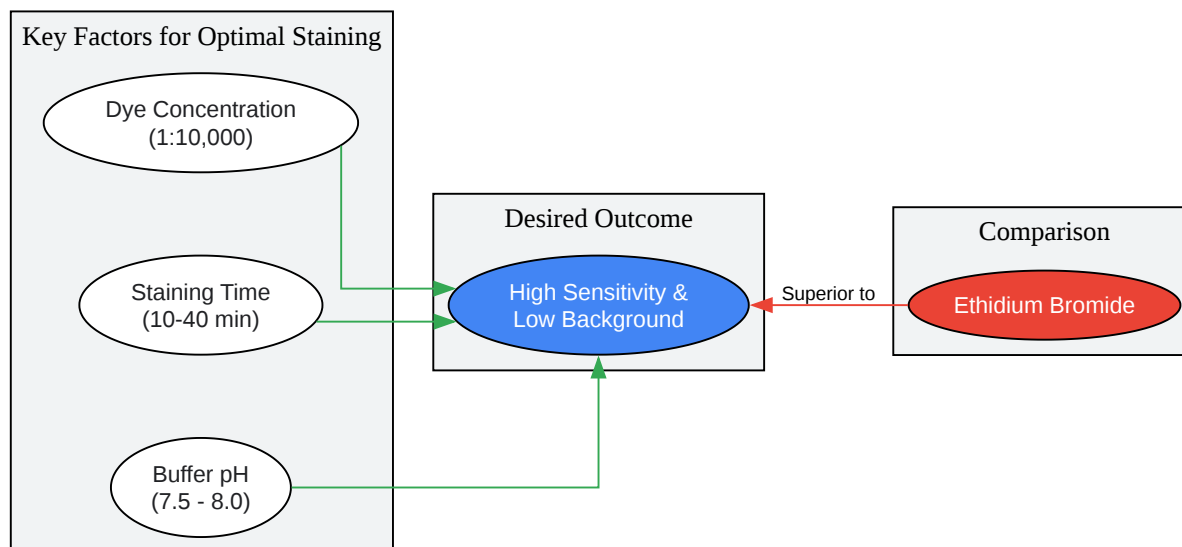
The post-staining protocol is also suitable for denaturing polyacrylamide gels containing urea. There is no need to wash the urea out of the gel prior to staining, as it does not quench the fluorescence of **SYBR Green II**.

Visualizations



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Caption: Post-staining workflow for polyacrylamide gels using **SYBR Green II**.



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Caption: Factors influencing **SYBR Green II** staining efficiency and sensitivity.

Safety and Disposal

SYBR Green II is supplied in DMSO, which can facilitate the absorption of substances through the skin. Therefore, appropriate personal protective equipment, including gloves and a lab coat, should be worn. Although SYBR Green dyes are considered less mutagenic than ethidium bromide, they bind to nucleic acids and should be handled with care. Dispose of staining solutions by pouring them through activated charcoal before discarding them as solid hazardous waste.

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References

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